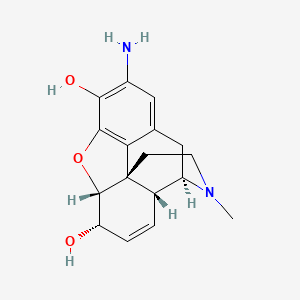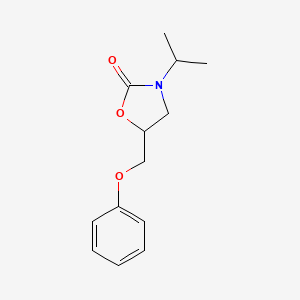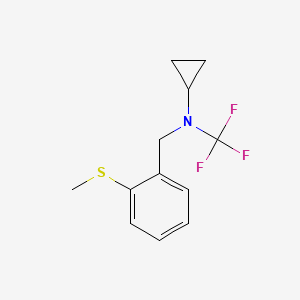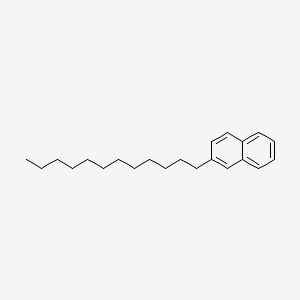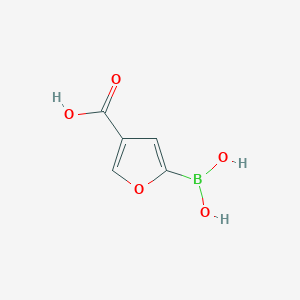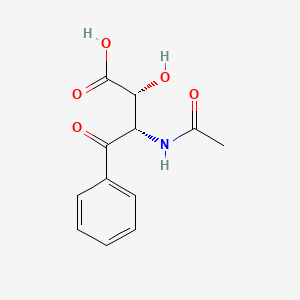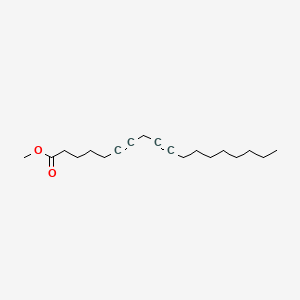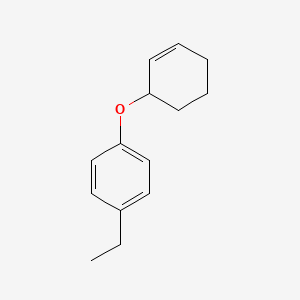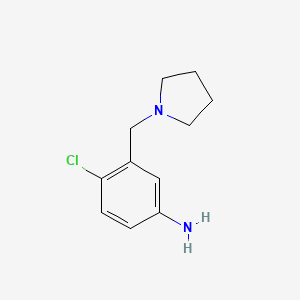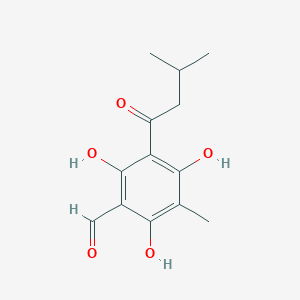
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde is an aromatic ketone with the molecular formula C13H16O5 . It is known for its unique structure, which includes three hydroxyl groups, a methyl group, and a 3-methylbutanoyl group attached to a benzaldehyde core . This compound is of interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable aromatic precursor, such as a substituted benzaldehyde.
Hydroxylation: Introduction of hydroxyl groups at the 2, 4, and 6 positions of the aromatic ring.
Methylation: Addition of a methyl group at the 3 position.
Acylation: Introduction of the 3-methylbutanoyl group at the 5 position.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the aldehyde and ketone groups can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Lacks the methyl and 3-methylbutanoyl groups.
2,4,6-Trihydroxy-5-(3-methylbutanoyl)isophthalaldehyde: Similar structure but with additional functional groups.
Cyanuric Acid: Contains a triazine ring with three hydroxyl groups.
Uniqueness
2,4,6-Trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63861-11-0 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
2,4,6-trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde |
InChI |
InChI=1S/C13H16O5/c1-6(2)4-9(15)10-12(17)7(3)11(16)8(5-14)13(10)18/h5-6,16-18H,4H2,1-3H3 |
InChI-Schlüssel |
NGJANBBWZSMYRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CC(C)C)O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


